2-(2-Nitroprop-1-en-1-yl)thiophene
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H and ¹³C NMR spectra provide critical insights into the electronic environment of this compound. Key resonances include:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 6.85–7.10 (multiplet) | Thiophene H3/H4 |
| ¹H | 6.45 (doublet, J = 15 Hz) | Propenyl Hα |
| ¹H | 2.25 (singlet) | Methyl Hγ |
| ¹³C | 145.2 | Nitro-bearing C |
| ¹³C | 126.5–130.8 | Thiophene C2–C5 |
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(2-nitroprop-1-enyl)thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3 |
InChI Key |
HMPLFCAOIJOKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
The following analysis compares 2-(2-Nitroprop-1-en-1-yl)thiophene with structurally related compounds, focusing on substituent effects, electronic properties, and applications.
Substituent Electronic Effects
The substituent at the 2-position of the thiophene ring dictates electronic behavior and reactivity. Key comparisons include:
Key Insights :
- Nitropropene vs. However, the acetic acid derivative’s polarity and hydrogen-bonding capacity make it more suitable for biological target binding .
- Nitropropene vs. tert-Butyl : The tert-butyl group in 2-(1,1-dimethylethyl)thiophene donates electrons via hyperconjugation, stabilizing the thiophene ring but reducing its reactivity in hydrodesulfurization (HDS) compared to nitro-substituted analogs .
- Conjugation Differences: The nitropropene substituent enables localized conjugation between the nitro group and the thiophene ring, whereas the nitrophenyl propenone derivative in exhibits extended cross-ring conjugation, altering UV-Vis absorption and crystallographic packing.
Physicochemical Properties
A hypothetical comparison based on substituent trends (experimental data inferred from analogous compounds):
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported synthesis involves the condensation of 2-thiophenecarboxaldehyde with nitroethane in the presence of ammonium acetate at 120°C for 2 hours, yielding 2-(2-nitroprop-1-en-1-yl)thiophene in 88% isolated yield. This one-pot procedure likely proceeds via a Henry reaction mechanism, where the aldehyde and nitroethane undergo base-catalyzed addition to form a β-nitro alcohol intermediate, followed by acid-catalyzed dehydration to generate the nitroolefin. Ammonium acetate serves a dual role, providing both basic (acetate) and acidic (ammonium) conditions to drive the tandem reaction.
Key optimization parameters include:
Scalability and Industrial Relevance
This method’s simplicity and high yield make it industrially viable. The absence of expensive metal catalysts or hazardous reagents aligns with green chemistry principles, though the exothermic nature of the dehydration step necessitates careful temperature control during scale-up.
Copper-Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids
Substrate Synthesis and Reaction Pathway
An alternative route employs copper-catalyzed nitrodecarboxylation of α,β-unsaturated carboxylic acids. For example, cinnamic acid derivatives are first prepared via Horner-Wadsworth-Emmons olefination using triethylphosphonoacetate and sodium hydride. Subsequent treatment with copper catalysts in the presence of nitro sources induces decarboxylation, forming the nitroolefin with 55% yield.
The mechanism involves:
Limitations and Comparative Analysis
While this method avoids volatile aldehydes, its lower yield and multi-step synthesis limit practicality. Additionally, the requirement for anhydrous conditions and metal catalysts increases operational complexity.
Silver-Catalyzed Henry Reaction and Challenges
Experimental Attempts and Outcomes
Silver(I) complexes, such as Ag(OTf) with triethylamine (TEA), were explored for the Henry reaction between thiophene-2-carbaldehyde and nitromethane. Despite favorable results with other aldehydes, this combination failed to produce the desired nitro alcohol precursor under standard conditions (20 h, rt). Competing side reactions, including acetal formation, dominated due to the electron-rich thiophene ring destabilizing the nitro alcohol intermediate.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the common synthesis methods for 2-(2-Nitroprop-1-en-1-yl)thiophene?
Answer: The synthesis of this compound typically involves a nitroalkene formation reaction. A validated method includes:
- Reagents : Thiophene-2-carbaldehyde, nitroethane, and butylamine in acetic acid (AcOH).
- Conditions : Sonication at 60°C until complete conversion of the aldehyde, followed by recrystallization from ethanol/ethyl acetate.
- Yield : Single crystals suitable for X-ray diffraction are obtained via slow evaporation of a cyclohexane-ethyl acetate solution (10:1 v/v) .
Q. Table 1: Synthesis Parameters
| Reagents | Solvent/Catalyst | Conditions | Product Isolation |
|---|---|---|---|
| Thiophene-2-carbaldehyde, nitroethane, butylamine | AcOH | 60°C, sonication | Recrystallization (EtOH/EtOAc) |
Q. How is the molecular structure of this compound characterized experimentally?
Answer: Structural characterization employs:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines crystal packing and bond geometry. The E-configuration of the C=C bond (torsion angle: 177.71°) and coplanarity of the thiophene ring are confirmed using SHELXL .
- ORTEP-3 Software : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters .
Q. Table 2: Key Structural Features
| Technique | Software/Tool | Key Observations |
|---|---|---|
| SC-XRD | SHELXL | E-configuration, coplanar thiophene ring |
| Molecular Graphics | ORTEP-3 | Weak C–H···O intermolecular interactions |
Q. What spectroscopic techniques are employed to analyze this compound?
Answer: Spectroscopic analysis combines experimental and computational methods:
- Experimental :
- FT-IR : Assigns vibrational modes (e.g., nitro group stretching at ~1520 cm⁻¹).
- NMR : Confirms proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm).
- UV-Vis : Identifies π→π* transitions (e.g., absorption maxima ~300–400 nm).
- Computational : Density Functional Theory (DFT) using Gaussian 09 validates spectral assignments via potential energy distribution (PED) analysis .
Q. Table 3: Spectroscopic Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| FT-IR | Vibrational mode identification | Nitro group and C=C stretches |
| NMR | Proton environment mapping | Thiophene ring substituents |
| DFT | Spectral validation | HOMO-LUMO energy gap (~3.5 eV) |
Advanced Questions
Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311++G** level in Gaussian 09) provide insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~1–3.5 eV) correlate with charge-transfer efficiency.
- Nonlinear Optical (NLO) Properties : Hyperpolarizability values predict materials for optoelectronic devices.
- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify reactivity .
Q. Table 4: Computational Parameters
| Software | Functional/Basis Set | Analyzed Properties |
|---|---|---|
| Gaussian 09 | B3LYP/6-311++G** | HOMO-LUMO, NLO, reactivity |
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for nitro-substituted thiophene derivatives?
Answer: Contradictions arise from solvent effects, polymorphism, or computational approximations. Resolution strategies:
Q. How does the nitropropene substituent influence the reactivity and stability of the thiophene ring?
Answer: The nitro group:
- Electron-Withdrawing Effect : Reduces electron density on the thiophene ring, enhancing electrophilic substitution at the 5-position.
- Steric Effects : The nitropropene moiety may hinder planarization, affecting conjugation and stability.
- Doping Studies : Halogen doping (e.g., Cl/F) alters optoelectronic properties, as shown in DFT studies of analogous compounds .
Q. What are the emerging applications of this compound in materials science?
Answer: Potential applications include:
- Organic Photovoltaics (OPVs) : As a π-conjugated building block in donor-acceptor copolymers for light absorption .
- Dye-Sensitized Solar Cells (DSSCs) : Low HOMO-LUMO gaps (~1.5 eV) enable efficient electron injection .
- Corrosion Inhibition : Global reactivity descriptors (e.g., low electrophilicity) suggest metal surface passivation capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
